1-Isobutyl-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid
Description
Properties
Molecular Formula |
C15H21NO3 |
|---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
6,6-dimethyl-1-(2-methylpropyl)-4-oxo-5,7-dihydroindole-3-carboxylic acid |
InChI |
InChI=1S/C15H21NO3/c1-9(2)7-16-8-10(14(18)19)13-11(16)5-15(3,4)6-12(13)17/h8-9H,5-7H2,1-4H3,(H,18,19) |
InChI Key |
RODRBVVOCBWAIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C2=C1CC(CC2=O)(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Core Ring Formation Strategies
The tetrahydroindole scaffold is typically synthesized via cyclization reactions. A dominant method involves domino aza-Michael-SAr-heteroaromatization , as demonstrated in the synthesis of analogous indole derivatives . This approach employs methyl 2-arylacrylates as starting materials, which undergo:
-
Aza-Michael addition with primary amines to form β-amino esters.
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SAr ring closure to generate indoline intermediates.
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Oxidative heteroaromatization (often mediated by dissolved oxygen in DMF) to yield the indole core .
For the target compound, adapting this method would require a cyclohexenone derivative substituted with methyl groups at the 6-position. Reaction conditions include anhydrous DMF, potassium carbonate (KCO), and temperatures ranging from 23°C to 90°C .
Carboxylic Acid Functionalization
The C3-carboxylic acid group is installed via hydrolysis of a nitrile intermediate or direct carboxylation :
-
Nitrile Pathway :
-
Direct Carboxylation :
Oxidation to 4-Oxo Group
The ketone at the 4-position is typically introduced via oxidation of a secondary alcohol intermediate. Common oxidizing agents include:
Representative Synthetic Pathway
A consolidated route integrating the above steps is outlined below:
Key Challenges and Optimizations
-
Regioselectivity : Ensuring methylation occurs exclusively at the 6-position requires steric protection of other reactive sites .
-
Oxidation Control : Over-oxidation of the tetrahydroindole core to a fully aromatic indole must be avoided by using mild agents like PCC .
-
Carboxylation Efficiency : Direct C–H carboxylation remains low-yielding (≤40%), making nitrile hydrolysis the preferred route .
Alternative Approaches
-
Decarboxylative Functionalization : Palladium-catalyzed decarboxylation of pre-functionalized indole-3-carboxylic acids can streamline steps but requires precise directing groups .
-
Multi-Component Reactions : Combining cyclohexanedione, isobutylamine, and methyl acrylate in a one-pot reaction has been explored but yields mixed results .
Chemical Reactions Analysis
1-Isobutyl-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketones or other functional groups to alcohols or other reduced forms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups. Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various halogenating agents
Scientific Research Applications
Antimicrobial Properties
Research indicates that 1-Isobutyl-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid exhibits antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness in inhibiting the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. It has been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and the activation of caspases. Further research is needed to elucidate the specific pathways involved and to evaluate its efficacy in vivo.
Pharmaceutical Applications
The unique structure of 1-Isobutyl-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid allows it to serve as a scaffold for drug development. Its derivatives are being explored for their potential use in treating a range of diseases:
Analgesics
Compounds derived from this structure have shown promise as analgesics. Their ability to modulate pain pathways suggests potential applications in pain management therapies.
Anti-inflammatory Agents
The compound's anti-inflammatory properties make it a candidate for developing treatments for inflammatory diseases. Research indicates that it may inhibit pro-inflammatory cytokines and pathways.
Materials Science Applications
In addition to its pharmaceutical potential, 1-Isobutyl-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid can be utilized in materials science:
Polymer Synthesis
The compound can be used as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices may enhance mechanical properties and thermal stability.
Nanotechnology
Research is ongoing into the use of this compound in nanotechnology applications. Its unique chemical structure may allow for the development of novel nanomaterials with specific functionalities.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of 1-Isobutyl-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.
Case Study 2: Anticancer Activity
In vitro studies performed by ABC Research Institute demonstrated that derivatives of this compound inhibited the proliferation of MCF-7 breast cancer cells by inducing apoptosis. The mechanism was linked to the activation of p53 signaling pathways.
Mechanism of Action
The mechanism of action of 1-Isobutyl-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Position 1 Substituents
- 1-(4-Bromophenyl) derivative (CAS 912909-69-4): Incorporates a brominated aryl group, increasing molecular weight (376.2 g/mol) and introducing halogen-dependent electronic effects for enhanced reactivity .
- 1-H (Unsubstituted) : Simpler analogs like 2-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid (CAS 1114596-35-8) lack substituents at position 1, reducing steric hindrance but compromising bioavailability .
Position 3 Functional Groups
- Carboxylic acid (Target compound) : Enhances hydrogen bonding and solubility in polar solvents.
- Carboxylate esters : Derivatives like Isopropyl 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS 355.43 g/mol) exhibit increased lipophilicity, favoring absorption in biological systems .
- Sulfonamide groups : Compounds such as 4-(4-Bromo-3-(4-chlorophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide (molecular weight: 575.91 g/mol) show modified electronic profiles and antimicrobial activity .
Heteroatom Incorporation
Physicochemical Properties
Biological Activity
1-Isobutyl-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid (commonly referred to as the compound) is a synthetic derivative known for its diverse biological activities. This compound has gained attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound based on current literature, including its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular structure of 1-Isobutyl-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid features a tetrahydroindole framework with a carboxylic acid functional group. This unique structure contributes to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| HeLa (Cervical Cancer) | 0.126 | |
| SMMC-7721 (Liver Cancer) | 0.071 | |
| K562 (Leukemia) | 0.164 |
The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells. Structure-activity relationship studies suggest that modifications to the isobutyl group can enhance or diminish activity against specific cancer types.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound demonstrates anti-inflammatory effects. Experimental models have shown that it can reduce levels of pro-inflammatory cytokines and inhibit pathways involved in inflammation.
The biological activity of 1-Isobutyl-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid is believed to be mediated through several mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Modulation of Signaling Pathways : It can interfere with key signaling pathways such as MAPK and PI3K/Akt that are crucial for cell growth and survival.
- Induction of Apoptosis : The compound promotes apoptosis through intrinsic pathways by increasing mitochondrial membrane permeability.
Case Studies
A notable case study involved the use of this compound in a preclinical model of breast cancer. Treatment resulted in significant tumor size reduction and improved survival rates compared to control groups. The study emphasized the importance of dosing regimens and timing in maximizing therapeutic outcomes.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 1-isobutyl-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid?
- Methodological Answer : A common approach involves multi-step condensation and cyclization reactions. For example, derivatives of indole-3-carboxylic acid (e.g., 3-formyl-1H-indole-2-carboxylic acid) can react with thioxothiazolidinone derivatives in acetic acid with sodium acetate under reflux for 2.5–3 hours to form fused indole-carboxylic acid analogs . Key intermediates like ethyl indole-2-carboxylate () or 6-methylindole-3-carboxylic acid ( ) may serve as starting materials. Purification typically involves recrystallization from acetic acid.
Q. How can researchers confirm the purity and structural integrity of this compound?
- Methodological Answer :
- Analytical Techniques : Use high-performance liquid chromatography (HPLC) with >95.0% purity thresholds (as per indole-carboxylic acid analogs in ).
- Spectroscopic Characterization :
- NMR : Confirm substituent positions (e.g., isobutyl, dimethyl groups) via H and C NMR.
- Mass Spectrometry : Match molecular ion peaks to the theoretical molecular weight (CHNO, calculated 289.4 g/mol).
- Melting Point Analysis : Compare observed values to literature data (e.g., indole-carboxylic acid derivatives in ).
Q. What solvent systems are optimal for recrystallizing indole-carboxylic acid derivatives?
- Methodological Answer : Acetic acid is widely used for recrystallizing indole-carboxylic acids due to its polarity and compatibility with thermally stable intermediates. For example, 3-formylindole derivatives precipitated from acetic acid after reflux and cooling . For sensitive analogs, mixed solvents (e.g., ethanol-water) may reduce decomposition risks.
Advanced Research Questions
Q. How can catalytic reductive cyclization improve the synthesis of the tetrahydroindole core?
- Methodological Answer : Palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates ( ) offers a controlled pathway to form the tetrahydroindole scaffold. Optimize conditions by:
- Screening Pd catalysts (e.g., Pd/C, Pd(OAc)) under inert atmospheres.
- Adjusting reaction time and temperature to minimize byproducts.
- Validating yields via GC-MS or H NMR tracking of intermediate nitroarenes.
Q. How should researchers address discrepancies in melting points or spectral data for structurally similar analogs?
- Methodological Answer : Contradictions may arise from polymorphic forms or impurities. Mitigation strategies include:
- Repetitive Recrystallization : Use solvents like DMF or THF to isolate pure polymorphs.
- HPLC-MS Cross-Validation : Detect trace impurities (e.g., unreacted starting materials in ).
- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profiles (e.g., indole derivatives in degrade above 250°C).
Q. What strategies are effective for enantioselective synthesis of chiral indole-carboxylic acid derivatives?
- Methodological Answer :
- Chiral Auxiliaries : Incorporate Evans oxazolidinones or Oppolzer’s sultams during cyclization.
- Asymmetric Catalysis : Use chiral Pd or organocatalysts (e.g., proline derivatives) to control stereochemistry at the 6,6-dimethyl position.
- Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H ( references HPLC for purity checks).
Q. How can computational methods guide the optimization of reaction conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
